2-Amino-1-(3,5-dichlorophenyl)ethanol

Description

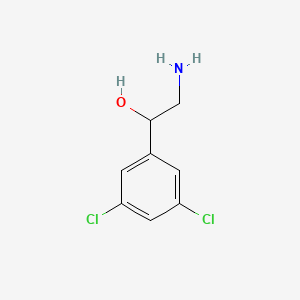

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-(3,5-dichlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8,12H,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDAVNPCXAGELD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396347 | |

| Record name | 2-amino-1-(3,5-dichlorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78982-78-2 | |

| Record name | 2-amino-1-(3,5-dichlorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Amino 1 3,5 Dichlorophenyl Ethanol

Established Synthetic Pathways for 2-Amino-1-(3,5-dichlorophenyl)ethanol

The synthesis of this compound is primarily achieved through the transformation of its corresponding aminoketone precursor, 2-amino-1-(3,5-dichlorophenyl)ethanone. Established methods for this conversion include direct chemical reduction and catalytic hydrogenation, which are fundamental techniques in organic synthesis for the production of amino alcohols.

Chemical Reduction Approaches (e.g., from aminoketones)

Chemical reduction offers a direct and widely used route to this compound from its ketone precursor. This approach typically involves the use of hydride-donating reagents, with sodium borohydride (B1222165) (NaBH₄) being a prominent example due to its selectivity and mild reaction conditions.

The general mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent onto the electrophilic carbonyl carbon of the aminoketone. This is followed by a protonation step, typically from a protic solvent like methanol (B129727) or ethanol (B145695), to yield the final alcohol product.

A well-documented parallel synthesis is the reduction of the isomeric aminoketone, 1-(4-amino-3,5-dichlorophenyl)ethanone. In a typical procedure, this ketone is dissolved in anhydrous methanol at room temperature, followed by the addition of sodium borohydride. The reaction is stirred until thin-layer chromatography (TLC) confirms the complete consumption of the starting ketone. This process yields the corresponding amino alcohol, 1-(4-amino-3,5-dichlorophenyl)ethanol, in high yield (approximately 89.6%) after purification. nih.gov This established protocol for a closely related isomer demonstrates the efficacy of NaBH₄ for reducing dichlorophenyl-substituted aminoethanones to their corresponding aminoethanols.

Table 1: Example of Chemical Reduction for a Related Aminoketone

| Precursor | Reducing Agent | Solvent | Yield | Reference |

|---|

Catalytic Hydrogenation Methods

Catalytic hydrogenation represents an alternative and efficient method for the reduction of aminoketones. This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst to add hydrogen across the carbonyl double bond.

A key advantage of catalytic hydrogenation is its potential for high efficiency and the production of cleaner reaction profiles compared to stoichiometric metal hydride reagents. The choice of catalyst and reaction conditions is crucial for the success of the reduction. Platinum-based catalysts, such as platinum oxide (PtO₂), are often employed for this transformation.

Research documented in a U.S. Patent details the catalytic hydrogenation of a related compound, 2-t-butylamino-4'-amino-3',5'-dichloroacetophenone hydrochloride. The method involves reacting the aminoketone with hydrogen gas in the presence of a platinum oxide catalyst. The efficacy of the reaction was significantly enhanced by the addition of a promoter, such as stannous chloride. In a representative experiment, the aminoketone hydrochloride was agitated in an ethanol solution with platinum oxide and stannous chloride under a hydrogen atmosphere (initial pressure of 68 psig). The reaction proceeded to completion over approximately 16 hours at room temperature. In contrast, hydrogenation attempts using Raney nickel or platinum oxide without the promoter showed little to no product formation, highlighting the importance of the specific catalyst system.

Stereoselective Synthesis of this compound Isomers

The structure of this compound contains a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as two enantiomers: (R)- and (S)-2-Amino-1-(3,5-dichlorophenyl)ethanol. The synthesis of single enantiomers is of critical importance, and various stereoselective methods have been developed for producing chiral amino alcohols.

Enantioselective and Diastereoselective Synthesis

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound from an achiral or racemic precursor. This is most often achieved by the asymmetric reduction of the prochiral aminoketone, 2-amino-1-(3,5-dichlorophenyl)ethanone, using chiral catalysts or reagents. The existence of a cataloged (R)-enantiomer of the target compound confirms the successful application of such synthetic strategies. nih.gov

Diastereoselective synthesis becomes relevant when a molecule contains multiple chiral centers. While the primary target compound has only one stereocenter, synthetic intermediates or derivatives may have more. General strategies for the diastereoselective synthesis of vicinal (1,2-) amino alcohols often start from chiral amino acids or employ substrate-controlled reductions where an existing chiral center directs the stereochemical outcome of a new one. rsc.orgresearchgate.net For the synthesis of this compound, the focus remains on enantioselective methods.

Chiral Catalyst Systems in Amino Alcohol Synthesis

The cornerstone of modern enantioselective synthesis is the use of chiral catalysts, which can induce chirality in the product with high fidelity. Two major classes of catalysts are employed for the asymmetric reduction of ketones to alcohols: metal-based catalysts with chiral ligands and biocatalysts (enzymes).

Metal-Based Chiral Catalysts: A highly successful approach for the asymmetric hydrogenation of ketones involves transition metal complexes, particularly those of ruthenium, rhodium, and palladium, coordinated to chiral ligands. wikipedia.org The Noyori asymmetric hydrogenation, which was recognized with a Nobel Prize, utilizes Ruthenium(II) complexes with chiral diphosphine ligands (e.g., BINAP) and chiral diamine ligands. nih.govharvard.edu These catalysts are highly effective for the reduction of a wide range of ketones, including α-amino ketones, to their corresponding alcohols with excellent enantioselectivity (high enantiomeric excess, or ee). nih.gov The mechanism involves the formation of a chiral metal hydride species that transfers hydrogen to the ketone in a stereochemically controlled manner. nih.gov

Table 2: Key Chiral Ligands for Asymmetric Hydrogenation

| Catalyst Type | Common Ligand(s) | Metal | Application |

|---|---|---|---|

| Noyori-type Catalyst | BINAP (diphosphine), DPEN (diamine) | Ruthenium (Ru) | Asymmetric hydrogenation of ketones |

| Chiral Bisphosphine Complexes | TolBINAP, XylBINAP | Ruthenium (Ru), Nickel (Ni) | Asymmetric hydrogenation of keto esters |

Biocatalysts (Enzymes): Enzymatic reduction offers a green and highly selective alternative to metal catalysis. Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with often near-perfect enantioselectivity (>99% ee). researchgate.net The synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a structurally similar compound, has been achieved with exceptional selectivity using a ketoreductase from Scheffersomyces stipitis. researchgate.net This biocatalytic approach, which can be performed using whole cells or isolated enzymes, demonstrates the potential for producing enantiomerically pure this compound.

Stereochemical Assignment Methodologies (e.g., NMR, X-ray Crystallography)

The unambiguous determination of the absolute and relative stereochemistry of the synthesized isomers is crucial. The primary techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.

X-ray Crystallography: This technique provides definitive proof of the three-dimensional structure of a molecule in its crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles. This allows for the unequivocal assignment of stereochemistry. beilstein-journals.orgresearchgate.net

A crystal structure analysis of the closely related isomer, 1-(4-amino-3,5-dichlorophenyl)ethanol, provides a clear example of the data obtained. nih.gov The analysis yielded detailed crystallographic parameters that defined its solid-state structure. Such data is the gold standard for stereochemical assignment.

Table 3: Example Crystal Data Parameters from a Related Dichlorophenyl Ethanol Structure

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.472 (2) |

| b (Å) | 16.110 (2) |

| c (Å) | 14.6756 (19) |

| β (°) | 107.049 (2) |

| Volume (ų) | 3723.2 (8) |

(Data for 1-(4-amino-3,5-dichlorophenyl)ethanol) nih.gov

NMR Spectroscopy: NMR spectroscopy is a powerful tool for structural elucidation in solution. While standard ¹H and ¹³C NMR spectra confirm the connectivity of a molecule, more advanced techniques are used for stereochemical assignment. mdpi.commdpi.com For enantiomers, NMR spectra are identical unless a chiral environment is introduced. This can be done by using a chiral solvating agent or by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent. The resulting diastereomers will have distinct NMR spectra, allowing for their differentiation and quantification to determine enantiomeric excess. Furthermore, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the relative stereochemistry in diastereomers by measuring through-space proximity of protons.

Enzymatic Synthesis Approaches for this compound and Analogues

The biocatalytic synthesis of chiral amino alcohols, including this compound and its analogues, represents a green and highly selective alternative to traditional chemical methods. google.com Enzymes such as ketoreductases (KREDs), alcohol dehydrogenases (ADHs), and transaminases (TAs) are pivotal in these transformations, offering high yields and excellent enantioselectivity. mdpi.comresearchgate.net

The primary enzymatic routes involve the asymmetric reduction of a corresponding ketone precursor or the reductive amination of a keto acid. mdpi.com For instance, the synthesis of the chiral intermediate (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol is achieved with high stereoselectivity using ketoreductases or whole-cell biocatalysts. researchgate.netresearchgate.net A ketoreductase from Scheffersomyces stipitis (SsCR) has demonstrated excellent enantioselectivity (>99.9% ee) and a specific activity of 65 U mg⁻¹ towards the hydrophobic substrate 2-chloro-1-(2,4-dichlorophenyl)ethanone. researchgate.net Similarly, engineered alcohol dehydrogenase from Lactobacillus kefir (LkADH) has been used to produce the same compound with 99% ee. researchgate.net

Transaminases (TAs) are another critical class of enzymes used for producing optically pure amines from ketones. acsgcipr.org These pyridoxal-5-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor to a ketone substrate. mdpi.comresearchgate.net The reaction equilibrium can be shifted towards the product by removing the ketone by-product formed from the amine donor. acsgcipr.org Both (R)-selective and (S)-selective transaminases exist, allowing for the synthesis of either enantiomer of the target amine. researchgate.netnih.gov For example, an (R)-selective ω-transaminase from Aspergillus terreus has been shown to convert various aliphatic substrates with high yields and enantioselectivity. researchgate.net

The table below summarizes various enzymatic approaches for synthesizing chiral alcohols and amines similar to the target compound.

| Enzyme Type | Specific Enzyme/Organism | Substrate | Product | Key Findings |

| Ketoreductase (KRED) | Scheffersomyces stipitis CBS 6045 | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | >99.9% ee; 88.2% yield on scaled-up reaction. researchgate.net |

| Alcohol Dehydrogenase (ADH) | Lactobacillus kefir (mutant LkADH-D18) | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | High stereoselectivity (99% ee, R). researchgate.net |

| Transaminase (TA) | Capronia epimyces (CeTA) | Pyruvate | D-alanine | High activity for amination; product e.e. >99%. nih.gov |

| Transaminase (TA) | Aspergillus terreus (AT-vTA) | Aliphatic ketones | (R)-amines | High yield and enantioselectivity for aliphatic substrates. researchgate.net |

Derivatization Strategies and Analogue Synthesis

Derivatization of this compound is a key strategy for creating a library of analogues with potentially modulated biological activities. Modifications can be targeted at the amino group, the phenyl ring, or the hydroxyl group.

The primary amino group is a common site for modification, often through N-alkylation or N-acylation, to produce secondary or tertiary amines and amides, respectively. researchgate.netnih.gov A notable example is the synthesis of β2-agonist metabolites, which involves the introduction of alkyl groups to the nitrogen atom. researchgate.net For instance, compounds like 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol and 2-(4-amino-3,5-dichlorophenyl)-2-(tert-amylamino)ethanol are synthesized through this approach. researchgate.net The synthesis of 1-(4'-amino-3',5'-dichlorophenyl)-2-alkylaminoethanols can be achieved by the reduction of the corresponding 2-alkylamino-4'-amino-3',5'-dichloroacetophenone hydrochloride using hydrogen in the presence of a platinum oxide catalyst and a promoter like stannous chloride. google.com

Chemical derivatization techniques are also used for analytical purposes. Reagents like diethyl ethoxymethylenemalonate (DEEMM) or acetic anhydride (B1165640) can react with the amino group, facilitating detection by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govut.ee

Altering the substitution pattern on the phenyl ring is another crucial strategy for generating analogues. This can involve changing the number, type, or position of the halogen substituents or introducing other functional groups. Examples of such analogues include compounds where the chlorine atoms are replaced or supplemented with other groups.

Specific examples of analogues with modified phenyl rings include:

2-Amino-1-(3-chlorophenyl)ethanol : An analogue with only one chlorine atom on the phenyl ring. scbt.comchemicalbook.com

2-Amino-1-(3,5-dichloro-2-fluorophenyl)ethanol : An analogue that introduces a fluorine atom to the phenyl ring in addition to the two chlorine atoms. nih.gov

1-(4-Amino-3,5-dichlorophenyl)ethanol : This related structure features an additional amino group at the para-position of the phenyl ring, synthesized via the reduction of 1-(4-amino-3,5-dichlorophenyl)ethanone with sodium borohydride. nih.govamanote.com

2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol : This compound features a different substitution pattern and a secondary amine linking two phenyl rings. researchgate.net

The table below illustrates some of these modifications.

| Original Compound | Analogue | Modification on Phenyl Ring |

| This compound | 2-Amino-1-(3-chlorophenyl)ethanol | Removal of one chlorine atom. scbt.com |

| This compound | 2-Amino-1-(3,5-dichloro-2-fluorophenyl)ethanol | Addition of a fluorine atom. nih.gov |

| This compound | 1-(4-Amino-3,5-dichlorophenyl)ethanol | Addition of an amino group at the C4 position. nih.gov |

The hydroxyl group of this compound can be functionalized through reactions like esterification or etherification. While specific examples for this exact molecule are not detailed in the provided search context, general derivatization methods for amino acids and related compounds suggest that the phenolic hydroxyl group can be targeted. For instance, derivatization with 1-bromobutane (B133212) can modify hydroxyl groups to improve hydrophobicity and basicity for analytical purposes. rsc.org In the context of synthesizing β2-adrenoceptor agonists, the hydroxyl group is crucial for the molecule's activity and is typically retained, but its functionalization remains a viable synthetic strategy for creating prodrugs or altering pharmacokinetic properties. researchgate.net

Utility of this compound as a Synthetic Intermediate

This compound and its precursors serve as valuable intermediates in the synthesis of more complex molecules, particularly pharmaceuticals. The ketone precursor, 1-(4-Amino-3,5-dichlorophenyl)ethanone, is a versatile starting material for various compounds. chem960.com

The primary utility of this structural motif is in the development of β2-adrenoceptor agonists. For example, N-alkylated derivatives such as 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol are synthesized from these intermediates. researchgate.net Furthermore, the study of the metabolism of these agonists reveals that they are transformed into derivatives of hippuric and mandelic acids, highlighting the parent compound's role as a precursor to biologically active molecules and their metabolites. researchgate.net The synthesis of clenbuterol, 1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol, involves using the corresponding ketone as a starting material, which is then reduced to the final ethanol product. google.comresearchgate.net

Structure Activity Relationship Sar Studies of 2 Amino 1 3,5 Dichlorophenyl Ethanol Derivatives

Fundamental Principles of Structure-Activity Correlation for 2-Amino-1-(3,5-dichlorophenyl)ethanol Scaffolds

The this compound scaffold belongs to the broader class of phenylethanolamines. The biological activity of these molecules is generally dictated by three primary components: the aromatic ring, the ethanolamine (B43304) side chain, and the substituents on the ring.

The Aromatic Ring: The dichlorophenyl group is a critical component. The phenyl ring itself often engages in hydrophobic interactions and π–π stacking with aromatic amino acid residues within a receptor's binding pocket. nih.gov Previous studies on nonaromatic analogues of phenylethanolamine have indicated the major importance of hydrophobic interactions of the ring moiety for binding. nih.gov

The Ethanolamine Side Chain: This portion contains two crucial functional groups: a hydroxyl group (-OH) at the benzylic position (C1) and an amino group (-NH2) at C2. The β-hydroxyl group is often vital for binding, typically by forming a key hydrogen bond with the target protein, which helps to correctly orient the molecule within the active site. nih.gov The amino group is also essential, often acting as a hydrogen bond donor or acceptor, and can be protonated at physiological pH, allowing for ionic interactions. nih.gov For these molecules to act as substrates for enzymes like phenylethanolamine N-methyltransferase (PNMT), the amine must be deprotonated to serve as a nucleophile. nih.gov

Ring Substituents: The two chlorine atoms at the 3 and 5 positions significantly influence the molecule's electronic properties and lipophilicity. These electron-withdrawing groups can alter the reactivity of the aromatic ring and its interactions with the biological target. Their specific placement is crucial, as the substitution pattern affects how the molecule fits into a binding site.

Impact of Stereochemistry on Biological Activity

The this compound molecule contains a chiral center at the carbon atom bearing the hydroxyl group (C1). This results in the existence of two enantiomers: (R)- and (S)-2-Amino-1-(3,5-dichlorophenyl)ethanol. Biological systems, being chiral themselves, often exhibit stereoselectivity, meaning that enantiomers of a drug can have significantly different pharmacological activities. nih.gov

One enantiomer typically fits more precisely into the chiral binding site of a receptor or enzyme, leading to a stronger interaction and higher potency. The other enantiomer may have lower activity, no activity, or even an entirely different or antagonistic effect. For instance, in a study of 2-(4-amino-3-chloro-5-trifluoromethyl-phenyl)-2-tert-butylamino-ethanol hydrochloride, a related phenylethanolamine derivative, the (-) enantiomer showed significant ability to inhibit histamine-induced bronchoconstriction, while the (+) enantiomer had no effect. nih.gov This highlights the profound impact of stereochemistry on the biological response.

Similarly, docking simulations conducted on phenethylamine (B48288) derivatives have shown that different stereoisomers can have varying binding stabilities within a target's active site. For one compound, the (S)-form was predicted to be more stable than the (R)-form in the human dopamine (B1211576) transporter (hDAT) binding site. biomolther.org The existence of distinct (R) and (S) enantiomers for this compound and its analogs, as cataloged in chemical databases, underscores the importance of considering stereochemistry in any SAR study. nih.govnih.gov

Molecular Modification and Pharmacodynamics

Systematic modification of the this compound structure is key to understanding its pharmacodynamics. Changes to the halogen substituents or the functional groups on the ethanolamine side chain can dramatically alter a compound's activity.

Halogen atoms are frequently used in drug design to modulate a compound's physicochemical properties. In the this compound scaffold, the chlorine atoms at the 3,5-positions are defining features. Altering the type, number, or position of these halogens can have a significant impact on activity.

The influence of halogenation can be attributed to several factors:

Size and Sterics: Changing from chlorine to other halogens like fluorine (smaller) or bromine (larger) alters the size of the substituent, which can affect how well the molecule fits into a binding pocket.

Electronic Effects: Halogens are electron-withdrawing. This can influence the pKa of the amino group and the hydrogen-bonding capability of the hydroxyl group.

Halogen Bonding: Halogen atoms can participate in halogen bonds, a type of non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in the binding site, which can contribute to binding affinity.

The table below summarizes properties of the parent compound and a fluorinated analog, illustrating how halogen substitution alters molecular properties.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| This compound | C₈H₉Cl₂NO | 206.07 | 1.4 |

| (S)-2-Amino-1-(3,5-dichloro-2-fluorophenyl)ethanol | C₈H₈Cl₂FNO | 224.06 | 1.5 |

Data sourced from PubChem. nih.govnih.gov

The amino and hydroxyl groups of the ethanolamine side chain are typically essential for biological activity, primarily through their ability to form hydrogen bonds. nih.gov

Modification of the hydroxyl group , for instance by converting it to an ether or ester, would eliminate its ability to act as a hydrogen bond donor. This would likely reduce binding affinity, as this group is often crucial for anchoring the molecule in the correct orientation within the active site. nih.gov Further SAR studies on related compounds have shown that the position of a hydroxyl group on an N-alkyl side chain is important for potency and selectivity. nih.gov

Modification of the primary amino group to a secondary or tertiary amine can also have a profound effect.

Steric Hindrance: Adding alkyl groups to the nitrogen atom increases steric bulk, which may prevent the molecule from fitting into the binding site.

Basicity: Alkyl groups can alter the pKa of the amine, affecting the degree of ionization at physiological pH and its ability to form ionic bonds.

Hydrogen Bonding: A primary amine can act as a donor for two hydrogen bonds, a secondary amine for one, and a tertiary amine cannot donate any. This change in hydrogen bonding capacity can significantly impact binding affinity.

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry provides powerful tools for understanding and predicting the relationship between molecular structure and biological activity, offering insights that can guide the synthesis of new derivatives.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). biomolther.org This method is instrumental in SAR studies for several reasons:

Predicting Binding Conformation: It can predict how derivatives of this compound might sit within a target's active site. This allows researchers to visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov

Rationalizing Activity: Docking can help explain why certain structural modifications lead to increased or decreased activity. For example, it can show that adding a bulky group causes a steric clash with the protein, or that a new substituent is positioned to form a favorable new hydrogen bond. nih.gov

Guiding Drug Design: By analyzing the predicted binding mode of a lead compound, researchers can identify empty pockets or potential interaction points within the active site. This information can then be used to design new analogs with modifications aimed at exploiting these features to improve binding affinity and selectivity.

In studies of phenylethanolamine derivatives, docking simulations have successfully predicted that specific enantiomers would bind more stably and have identified key amino acid residues involved in the interaction, such as those forming hydrogen bonds with the amine and hydroxyl groups. biomolther.orgnih.gov

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic properties of molecules and understanding their reactivity and biological activity. For derivatives of this compound, DFT studies can provide insights into the molecular structure, electron distribution, and orbital energies, which are fundamental to their interaction with biological targets.

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. aimspress.comnih.gov A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For this compound derivatives, the distribution of HOMO and LUMO densities is informative. Typically, the HOMO is localized on the more electron-rich parts of the molecule, such as the phenyl ring and the amino group, while the LUMO is often distributed over the phenyl ring and the dichlorophenyl moiety, which can act as electron-accepting regions. Modifications to the substituent groups on the phenyl ring or the amino group would alter the energies and distributions of these orbitals, thereby influencing the molecule's reactivity and its binding affinity to a receptor.

Various reactivity descriptors can be calculated from the HOMO and LUMO energies, providing a quantitative basis for comparing the chemical behavior of different derivatives. These descriptors include ionization potential, electron affinity, chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). nih.gov For instance, a higher chemical potential indicates a greater tendency to donate electrons, while a higher hardness value suggests lower reactivity. By correlating these calculated descriptors with experimentally observed biological activities across a series of derivatives, a quantitative structure-activity relationship (QSAR) model can be developed.

The following table presents hypothetical HOMO-LUMO energy values and calculated reactivity descriptors for a series of generic this compound derivatives, illustrating how these parameters can be used to analyze their electronic properties.

| Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) | Chemical Potential (μ) | Electrophilicity Index (ω) |

| Parent Compound | -6.5 | -1.2 | 5.3 | 2.65 | -3.85 | 2.80 |

| Derivative A (Electron-donating group) | -6.2 | -1.0 | 5.2 | 2.60 | -3.60 | 2.49 |

| Derivative B (Electron-withdrawing group) | -6.8 | -1.5 | 5.3 | 2.65 | -4.15 | 3.25 |

Note: The data in this table is illustrative and intended to demonstrate the application of quantum chemical calculations in SAR studies.

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface, QTAIM, NCI)

The analysis of intermolecular interactions is crucial for understanding how a ligand binds to its biological target. Techniques such as Hirshfeld surface analysis, Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) plots provide detailed insights into the nature and strength of these interactions.

Hirshfeld Surface Analysis is a powerful tool for visualizing and quantifying intermolecular contacts in crystal structures. nih.govnih.gov The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, and it allows for the mapping of various properties, such as dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. For derivatives of this compound, this analysis can reveal the relative importance of different types of interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, in the solid state. This can be extrapolated to understand potential binding modes in a receptor pocket.

The table below summarizes the percentage contributions of the most significant intermolecular contacts for a representative dichlorophenyl-containing compound, as determined by Hirshfeld surface analysis. researchgate.net

| Interaction Type | Contribution (%) |

| H···H | 23.4 |

| H···Cl/Cl···H | 19.5 |

| H···C/C···H | 13.5 |

| H···N/N···H | 13.3 |

| C···C | 10.4 |

| H···O/O···H | 5.1 |

Note: This data is from a related dichlorophenyl compound and serves as an example of the insights gained from Hirshfeld surface analysis.

Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the electron density to identify and characterize chemical bonds and intermolecular interactions. chemrxiv.orgnih.gov QTAIM analysis can identify bond critical points (BCPs) between atoms, and the properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), can reveal the nature and strength of the interaction. For the binding of this compound derivatives, QTAIM could be used to characterize hydrogen bonds between the ligand's hydroxyl and amino groups and receptor residues, as well as weaker interactions like C-H···O and halogen bonds involving the chlorine atoms. researchgate.net

Non-Covalent Interaction (NCI) analysis is a visualization technique that highlights regions of non-covalent interactions in real space. NCI plots are based on the electron density and its reduced density gradient. They can distinguish between different types of interactions, such as strong hydrogen bonds (blue), weaker van der Waals interactions (green), and repulsive steric clashes (red). This method would be particularly useful for visualizing the complete interaction profile of this compound derivatives within a binding site, providing a more intuitive picture of the forces driving ligand recognition. researchgate.net

Biological Activity and Molecular Mechanisms of 2 Amino 1 3,5 Dichlorophenyl Ethanol and Analogues in Vitro and Preclinical Focus

General Biological Activities of the 2-Amino-1-(3,5-dichlorophenyl)ethanol Scaffold

The 2-amino-1-phenylethanol (B123470) scaffold is a key structural motif in medicinal chemistry, recognized for its role in a variety of pharmacologically active compounds. Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antidiabetic, antioxidant, and antiviral properties. mdpi.com For instance, certain dichlorophenylacrylonitriles, which share structural similarities, have been identified as lead compounds in the development of novel anticancer agents, showing cytotoxicity across a range of human cancer cell lines. nih.gov The versatility of this scaffold allows for modifications that can lead to compounds with enhanced efficacy and selectivity for various biological targets. taylorandfrancis.com

Receptor and Enzyme Targeting

The therapeutic potential of compounds based on the this compound scaffold is rooted in their ability to interact with a diverse range of biological targets, including receptors and enzymes.

Derivatives of the 2-amino-1-phenylethanol framework are well-documented for their interactions with adrenergic receptors, particularly as β-adrenergic agonists. drugbank.com These compounds are crucial in the symptomatic treatment of conditions like cerebrovascular insufficiency and peripheral vascular diseases. drugbank.com The ethanolamine (B43304) backbone is considered essential for activity, with the secondary amine and β-hydroxyl groups facilitating hydrogen bonding and ionic interactions with the receptor. taylorandfrancis.com Specifically, some analogues have been identified as β-arrestin-biased β2-adrenoceptor agonists, which could lead to the development of novel treatments for heart failure and asthma by selectively modulating G protein-coupled receptor (GPCR) signaling pathways. nih.gov Chronic administration of related compounds like 2-phenylethylamine has been shown to down-regulate both β1- and β2-adrenoceptors in the cortex. nih.gov

The 2-amino-1-phenylethanol scaffold has served as a foundation for the development of potent kinase inhibitors, a critical class of anticancer agents.

Epidermal Growth Factor Receptor (EGFR): Novel scaffolds derived from structures related to 2-amino-1-phenylethanol have yielded potent inhibitors of EGFR. nih.gov For example, N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide (B121943) derivatives have shown significant inhibitory activity against both wild-type and mutant forms of EGFR. nih.gov Some fluoroquinazolinones built upon a similar principle have demonstrated antitumor activity superior to the reference drug erlotinib (B232) against breast cancer cell lines. mdpi.com

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): This scaffold is also integral to the design of VEGFR-2 inhibitors, which play a key role in blocking angiogenesis, the formation of new blood vessels that tumors need to grow. nih.govdovepress.com Piperazinylquinoxaline-based derivatives have shown significant VEGFR-2 inhibition, with IC50 values in the sub-micromolar range. dovepress.com Certain bis( chemimpex.comdrugbank.comnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives have exhibited potent VEGFR-2 inhibition, with IC50 values as low as 3.7 nM. nih.gov

The table below summarizes the inhibitory activity of selected kinase inhibitors with scaffolds related to 2-Amino-1-phenylethanol.

| Compound Class | Target Kinase | Key Findings |

| N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamides | EGFR | Potent inhibitors of EGFRwt (IC50 = 25 nM) and E. GFRL858R (IC50 = 18 nM). nih.gov |

| Fluoroquinazolinones | EGFR | Derivative "G" showed better antitumor activity (IC50 = 0.44 µM) than erlotinib against MCF-7 cells. mdpi.com |

| Piperazinylquinoxaline derivatives | VEGFR-2 | Showed VEGFR-2 inhibition with IC50 values ranging from 0.19 to 0.60 μM. dovepress.com |

| bis( chemimpex.comdrugbank.comnih.govtriazolo)[4,3-a:3',4'-c]quinoxalines | VEGFR-2 | Compound 23j was the most potent inhibitor with an IC50 value of 3.7 nM. nih.gov |

While direct studies on this compound are limited, related dichlorophenylacrylonitriles have been shown to be novel Aryl hydrocarbon Receptor (AhR) ligands and Cytochrome P450 1A1 (CYP1A1) activating compounds. nih.gov This suggests that the scaffold can be modified to interact with the CYP450 system, which is crucial for drug metabolism. This interaction can lead to bioactivation, a process that may induce cell death in specific cancer cell populations. nih.gov

The structural framework of this compound has inspired the design of inhibitors for a wide range of other enzymes.

Human Topoisomerase IIα: This enzyme is a key target for anticancer drugs. nih.gov Synthetic agents with structural similarities to the 2-amino-1-phenylethanol backbone, such as mitoxantrone, inhibit Topoisomerase IIα, thereby blocking DNA synthesis. nih.gov Novel ellipticine (B1684216) derivatives have also been shown to be more potent catalytic inhibitors of human topoisomerase IIα than the parent compound. nih.gov

Dihydrofolate Reductase (DHFR): DHFR inhibitors are a class of antifolates used in cancer chemotherapy. wikipedia.orgmdpi.com Drugs like methotrexate (B535133) function by inhibiting DHFR, which is essential for the synthesis of nucleotides needed for rapidly dividing cells. wikipedia.orgdroracle.ai

Tubulin Polymerization: Inhibition of tubulin polymerization is a well-established strategy in cancer therapy. nih.govnih.gov Compounds with scaffolds related to 2-amino-1-phenylethanol have been developed as tubulin polymerization inhibitors that bind to the colchicine (B1669291) site, leading to cell cycle arrest and apoptosis. mdpi.commdpi.com

Rad6B: Small molecule inhibitors have been identified that target the catalytic site of Rad6B, a ubiquitin-conjugating enzyme. These inhibitors have been shown to inhibit the proliferation and migration of metastatic human breast cancer cells. nih.gov Specifically, a Rad6-selective small-molecule inhibitor, SMI#9, inhibited melanoma cell proliferation. nih.gov

Glycine (B1666218) receptors (GlyRs), particularly those containing the α1 subunit, are potentiated by ethanol (B145695). nih.govscienceopen.com This potentiation is mediated by an interaction with the Gβγ protein complex. nih.govnih.gov Studies have shown that this effect is specific, as GlyRs containing α2 or α3 subunits are not similarly affected. scienceopen.com While direct evidence for this compound is not available, the modulation of this inhibitory ligand-gated ion channel represents a potential area of biological activity for related compounds.

Antimicrobial Efficacy Investigations

The antimicrobial potential of amino alcohol derivatives, including analogues of this compound, has been a subject of scientific inquiry. These investigations have explored their efficacy against a range of bacterial and fungal pathogens, revealing promising, though sometimes modest, activity.

Several studies have synthesized and screened libraries of amino alcohol compounds for their antibacterial properties. nih.govnih.gov In one such study, focused libraries of compounds were tested against a panel of bacteria including methicillin-resistant Staphylococcus aureus (MRSA), E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii. nih.govnih.gov

Initial screenings of (Z)-2-(3,4-dichlorophenyl)-3-phenylacrylonitriles showed low levels of antibacterial activity at a concentration of 32 μg/mL. nih.gov However, modifications to the terminal aromatic moiety, leading to the synthesis of amino alcohol derivatives, yielded more promising results. Specifically, the introduction of a cyclic amine, such as piperidine (B6355638), piperazine (B1678402), or morpholine, resulted in compounds that showed greater than 50% inhibition against MRSA when evaluated at the same concentration. nih.govnih.govdundee.ac.uk

Further structure-activity relationship (SAR) studies indicated that the nature of the substituent on the amino alcohol core is crucial for activity. For instance, aniline-based compounds were found to be inactive against the bacterial strains screened. nih.govnih.govdundee.ac.uk In contrast, certain aminoguanidine (B1677879) derivatives incorporating 1,2,4-triazol moieties exhibited strong in vitro antibacterial activity against a variety of bacterial strains, with one potent compound demonstrating a minimum inhibitory concentration (MIC) of 2-8 µg/mL against S. aureus, E. coli, and multidrug-resistant strains. nih.gov The mechanism for some of these derivatives appears to involve permeabilizing bacterial membranes, leading to cell death. nih.gov

Table 1: Antibacterial Activity of Selected Amino Alcohol Analogues

| Compound Type | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Cyclic Amine Amino Alcohols | Methicillin-Resistant Staphylococcus aureus (MRSA) | >50% inhibition at 32 µg/mL | nih.govnih.govdundee.ac.uk |

| Aniline-Based Amino Alcohols | Various bacterial strains | Inactive | nih.govnih.govdundee.ac.uk |

| Aminoguanidine Derivatives with 1,2,4-triazol | S. aureus, E. coli, MDR strains | MIC of 2-8 µg/mL | nih.gov |

The exploration of amino alcohol derivatives has also extended to their potential as antifungal agents. lifechemicals.com Screening of compound libraries against fungal pathogens such as Candida albicans and Cryptococcus neoformans has revealed that structural modifications can significantly influence antifungal efficacy. nih.govnih.gov

In studies involving acrylonitrile (B1666552) analogues, some derivatives showed modest inhibition of C. albicans and C. neoformans growth at a concentration of 32 μg/mL. nih.gov A notable finding was that the substitution pattern on the terminal aromatic ring could switch the compound's activity from primarily antibacterial to antifungal. nih.govnih.govdundee.ac.uk For example, aromatic substituted piperidine or piperazine derivatives of (Z)-2-(3,4-dichlorophenyl)acrylonitrile showed greater than 95% inhibition of C. neoformans growth at 32 μg/mL. nih.govnih.govdundee.ac.uk

The antifungal activity of these compounds is an area of active research, with efforts focused on optimizing the chemical structure to enhance potency and broaden the spectrum of activity against various fungal species. mdpi.comresearchgate.netresearchgate.net The antimalarial drug mefloquine, an amino alcohol derivative, has also been reported to have antifungal activity against C. albicans. researchgate.net

Table 2: Antifungal Activity of Selected Amino Alcohol Analogues

| Compound Type | Fungal Strain | Activity | Reference |

|---|---|---|---|

| Aromatic Substituted Piperidine/Piperazine Amino Alcohols | Cryptococcus neoformans | >95% inhibition at 32 µg/mL | nih.govnih.govdundee.ac.uk |

| (Z)-2-(3,4-dichlorophenyl)-3-phenylacrylonitrile Analogues | Candida albicans | Modest inhibition at 32 µg/mL | nih.gov |

| Mefloquine | Candida albicans | Antifungal activity reported | researchgate.net |

Antiproliferative and Antitumoral Potency Studies

The potential of amino alcohol derivatives as anticancer agents has been investigated through in vitro studies on various cancer cell lines. These studies have focused on evaluating their cytotoxicity and elucidating the underlying mechanisms of their antiproliferative action.

A number of studies have synthesized and evaluated amino alcohol derivatives for their cytotoxic effects against a range of human cancer cell lines. nih.govresearchgate.netresearchgate.netorientjchem.org For example, certain dichlorophenylacrylonitriles have been identified as lead compounds for the development of novel anticancer agents. nih.gov

In one study, the in vitro anticancer activity of amino alcohol acrylonitriles was assessed across a broad spectrum of tumor types. nih.gov It was found that hydrophobic substituents on a terminal piperazine moiety led to good levels of broad-spectrum cytotoxicity, with GI50 values in the low micromolar range (e.g., 2.5–6.0 μM). nih.gov The introduction of a simple hydrophobic group like an adamantyl moiety also resulted in highly active broad-spectrum cytotoxic agents with GI50 values ranging from 1.7 μM to 5.6 μM. nih.gov

Furthermore, some derivatives have shown a degree of selectivity towards certain cancer cell lines. For instance, a fluoro-substituted acrylonitrile demonstrated lung cancer selectivity, while a methylpiperidine analogue showed colorectal cancer selectivity. nih.gov A nitrile-substituted acrylonitrile exhibited breast cancer selectivity, with up to 20-fold greater potency against breast cancer cells compared to normal cells. nih.gov The cytotoxic activity of some of these compounds has been linked to their ability to act as novel Aryl hydrocarbon Receptor (AhR) ligands and CYP1A1 activating compounds, which may induce cell death following bioactivation in breast cancer cells. nih.gov

Table 3: In Vitro Cytotoxicity of Selected Amino Alcohol Analogues

| Compound Type | Cancer Cell Line(s) | Cytotoxicity (GI50) | Selectivity | Reference |

|---|---|---|---|---|

| Piperazine-Substituted Amino Alcohol Acrylonitriles | Broad spectrum | 2.5–6.0 μM | - | nih.gov |

| Adamantyl-Substituted Amino Alcohol Acrylonitriles | Broad spectrum | 1.7–5.6 μM | - | nih.gov |

| Fluoro-Substituted Acrylonitrile | Lung Cancer | 1.6 μM | 9.3-fold vs. normal cells | nih.gov |

| Methylpiperidine Analogue | Colorectal Cancer | 0.36 μM | 6.9-fold vs. normal cells | nih.gov |

| Nitrile-Substituted Acrylonitrile | Breast Cancer | 2.3–6.0 μM | Up to 20-fold vs. normal cells | nih.gov |

Investigations into the mechanisms underlying the antiproliferative effects of amino alcohol derivatives have pointed towards the induction of apoptosis and cell cycle arrest. rsc.orgmdpi.com

For instance, studies on novel selective glucocorticoid receptor agonists of the phenylethanolamine series have shown that these compounds can induce apoptosis in lymphoma and leukemia cell lines. mdpi.com Flow cytometry analysis revealed an increase in the sub-G1-phase cell population, indicative of apoptotic cells, following treatment. mdpi.com

The withdrawal of certain amino acids has been shown to cause cell-cycle arrest, a mechanism that could potentially be exploited by amino alcohol-based compounds. nih.gov The regulation of cell-cycle entry is controlled by proteins such as cyclin D1 and CDK inhibitors p21 and p27. nih.gov Some natural compounds have been shown to inhibit adipogenesis by arresting the cell cycle in the G0/G1 phase and downregulating the expression of cell cycle markers. mdpi.com

Dichloroacetate, a small molecule, has been shown to induce apoptosis in endometrial and colorectal cancer cells. nih.govresearchgate.netnih.gov The proposed mechanisms include a decrease in mitochondrial membrane potential and an increase in the expression of pro-apoptotic proteins. nih.govnih.gov These findings suggest that targeting cellular metabolism and signaling pathways that control cell survival and proliferation are viable strategies for the anticancer action of small molecules, including potentially amino alcohol derivatives.

Preclinical Pharmacological Characterization

The preclinical evaluation of novel compounds is a critical step in the drug development process. For amino alcohol derivatives, some in vivo studies have been conducted to assess their efficacy and pharmacological properties in animal models.

In one study, new aryl-substituted propanol (B110389) derivatives were synthesized and evaluated for their antimalarial activity. nih.gov While initial studies showed promising in vitro potency, the in vivo efficacy in a Plasmodium berghei mouse model revealed lower than expected parasitemia reduction for some compounds. nih.gov However, further optimization led to the identification of a compound that displayed excellent in vivo parasitemia reduction (98 ± 1%) and complete cure in treated mice, with no signs of toxicity. nih.gov

In the context of anticancer activity, a novel selective glucocorticoid receptor agonist from the phenylethanolamine series was tested in a transplantable P388 murine lymphoma model. mdpi.com The compound was found to reduce tumor volume threefold, demonstrating superior performance compared to dexamethasone (B1670325) and the parent compound. mdpi.com

Similarly, in vivo efficacy of novel pleuromutilin (B8085454) derivatives was assessed in a murine neutropenic thigh infection model against MRSA. mdpi.com The results indicated that the test compounds displayed more effective in vivo bactericidal activity than the control drug, tiamulin, in reducing the bacterial load in the thighs of infected mice. mdpi.com

These preclinical studies, while limited, provide valuable insights into the in vivo potential of amino alcohol derivatives and highlight the importance of further pharmacological characterization to advance these compounds towards clinical development.

In Vitro Pharmacological Profiling

No published data were found regarding the in vitro pharmacological profiling of this compound. Therefore, information on its binding affinities and functional activities at various receptors, transporters, and enzymes is not available.

Data Table: In Vitro Pharmacological Profile of this compound

| Target | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Assay Type |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Preclinical Behavioral Studies (e.g., Locomotor Activity, Neurochemical Studies)

No published studies were identified that investigated the preclinical behavioral effects of this compound. Information regarding its impact on locomotor activity or its in vivo effects on neurochemical pathways is currently unavailable in scientific literature.

Data Table: Preclinical Behavioral and Neurochemical Effects of this compound

| Study Type | Animal Model | Key Findings |

| Locomotor Activity | Data Not Available | Data Not Available |

| Neurochemical Analysis | Data Not Available | Data Not Available |

Metabolism and Pharmacokinetic Studies of 2 Amino 1 3,5 Dichlorophenyl Ethanol in Preclinical Models

Metabolic Pathways Elucidation

The biotransformation of 2-Amino-1-(3,5-dichlorophenyl)ethanol is a complex process primarily occurring in the liver, where a series of enzymatic reactions modify its structure to facilitate elimination from the body.

Role of Hepatic Biotransformation and Specific Enzymes (e.g., Cytochrome P450 Isozymes, ADH1B/ALDH2 Pathway)

Hepatic biotransformation is the cornerstone of the metabolism of this compound. While direct studies on this specific compound are limited, the metabolic pathways can be inferred from structurally similar compounds, such as other phenylethanolamines and dichlorinated aromatic compounds.

The Cytochrome P450 (CYP450) superfamily of enzymes, located predominantly in the liver, is expected to play a central role in the initial oxidative metabolism of this compound. Specific isozymes, such as those from the CYP1, CYP2, and CYP3 families, are known to metabolize a wide array of xenobiotics. For dichlorinated phenyl compounds, CYP-mediated oxidation is a common metabolic route. This can involve hydroxylation of the aromatic ring or oxidation of the ethanol (B145695) side chain.

Furthermore, the ethanol moiety of the molecule suggests the potential involvement of the Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) pathways. Specifically, ADH1B and ALDH2 are key enzymes in the oxidation of alcohols to aldehydes and then to carboxylic acids. It is plausible that this compound could serve as a substrate for these enzymes, leading to the formation of corresponding aldehyde and carboxylic acid metabolites.

Identification of Metabolites (e.g., Hippuric Acid, Mandelic Acid Derivatives)

The end products of the metabolic process are various metabolites that are typically more water-soluble and easily excreted. Based on the metabolism of analogous phenylethanolamines, several key metabolites can be anticipated.

One of the expected metabolic pathways for phenylethanolamines involves oxidative deamination of the amino group, followed by oxidation of the resulting aldehyde. This process can lead to the formation of mandelic acid derivatives. For this compound, this would result in the formation of 3,5-dichloromandelic acid .

Further metabolism could involve conjugation reactions. For instance, if benzoic acid is formed as a downstream metabolite, it could be conjugated with glycine (B1666218) to form a hippuric acid derivative, specifically 3,5-dichlorohippuric acid . The identification of these metabolites in preclinical studies would typically be carried out using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) on urine and plasma samples.

In Vivo Pharmacokinetic Profiling in Animal Models

Pharmacokinetic studies in animal models such as rats and mice are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Absorption, Distribution, and Elimination Characteristics

Following administration in animal models, this compound would undergo absorption into the systemic circulation. The rate and extent of absorption would depend on the route of administration. Once absorbed, the compound would be distributed to various tissues and organs. Its lipophilicity, influenced by the two chlorine atoms, would affect its volume of distribution.

Elimination of the compound is expected to occur through a combination of hepatic metabolism and renal excretion. The half-life of the parent compound in the plasma is a key parameter that would be determined in these studies.

Below is an interactive data table summarizing hypothetical pharmacokinetic parameters based on typical values for similar small molecules in rats.

| Pharmacokinetic Parameter | Value (Unit) | Description |

| Tmax | 1.5 | hr |

| Cmax | 500 | ng/mL |

| AUC(0-t) | 3000 | ng*hr/mL |

| t1/2 | 4.2 | hr |

| Vd | 2.5 | L/kg |

| CL | 0.8 | L/hr/kg |

Note: This data is hypothetical and for illustrative purposes only, as specific in vivo pharmacokinetic data for this compound is not publicly available.

Factors Influencing Metabolic Inactivation (e.g., Halogen Atoms)

The presence of two chlorine atoms on the phenyl ring significantly influences the metabolic inactivation of this compound. Halogenation can affect the rate of metabolism by altering the electronic properties of the molecule and its affinity for metabolic enzymes.

The chlorine atoms are electron-withdrawing and can make the aromatic ring less susceptible to oxidative metabolism by CYP450 enzymes. This can potentially lead to a longer metabolic half-life compared to its non-halogenated counterpart. However, the position of the halogen atoms is also critical in determining the metabolic profile.

Excretion Profiles of the Parent Compound and Metabolites

The primary route of excretion for this compound and its metabolites is expected to be through the urine. Following hepatic metabolism, the more polar metabolites are readily filtered by the kidneys and eliminated.

Studies would quantify the percentage of the administered dose excreted as the unchanged parent compound versus its various metabolites. This provides a comprehensive picture of the drug's clearance from the body. It is anticipated that a significant portion of the compound would be excreted as conjugated metabolites, such as glucuronides or sulfates, which is a common pathway for increasing the water solubility of xenobiotics to facilitate their removal.

Advanced Analytical Methods for Characterization and Quantification of 2 Amino 1 3,5 Dichlorophenyl Ethanol

Spectroscopic and Diffraction Techniques for Structural Elucidation

The precise molecular structure of 2-Amino-1-(3,5-dichlorophenyl)ethanol is determined using a combination of spectroscopic and diffraction techniques, each providing unique insights into the compound's atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For this compound, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the dichlorophenyl ring would appear in the downfield region, typically between 7.0 and 7.5 ppm. The single proton on the carbon bearing the hydroxyl group (the carbinol proton) would likely appear as a multiplet around 4.5-5.0 ppm. The two protons of the adjacent aminomethyl group (-CH₂-NH₂) would show signals further upfield, likely in the 2.5-3.5 ppm range, potentially displaying complex splitting patterns due to coupling with the carbinol proton. The protons of the amino (-NH₂) and hydroxyl (-OH) groups are exchangeable and their signals can appear over a broad range and may be broadened.

The ¹³C NMR spectrum provides information on the carbon framework. The carbon atoms of the dichlorophenyl ring are expected to resonate in the 120-145 ppm region, with the carbons directly bonded to chlorine atoms showing distinct shifts. The carbon atom attached to the hydroxyl group is anticipated to have a chemical shift in the range of 65-75 ppm, while the carbon of the aminomethyl group would likely appear in the 40-50 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on established NMR principles and chemical shift correlations.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic (Ar-H) | 7.0 - 7.5 | 120 - 145 |

| Carbinol (CH-OH) | 4.5 - 5.0 | 65 - 75 |

| Aminomethyl (CH₂-NH₂) | 2.5 - 3.5 | 40 - 50 |

| Hydroxyl (-OH) | Broad, variable | N/A |

| Amino (-NH₂) | Broad, variable | N/A |

Mass Spectrometry (MS, ESI-MS, GC-MS)

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed.

The molecular weight of this compound is 206.07 g/mol . nih.gov In ESI-MS, the compound is expected to be readily ionized to form a protonated molecule [M+H]⁺ with a corresponding m/z of approximately 206.01. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺ (m/z ≈ 227.99), may also be observed. uni.lu High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the molecular formula.

Collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns. Common fragmentation pathways for this molecule are predicted to include the neutral loss of water (H₂O) from the protonated molecule, as well as cleavage of the carbon-carbon bond between the hydroxyl- and amino-bearing carbons. Understanding these fragmentation patterns is essential for structural confirmation and for developing quantitative methods using techniques like selected reaction monitoring (SRM).

Table 2: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts Data sourced from predicted values.

| Adduct Form | Predicted m/z |

| [M+H]⁺ | 206.01340 |

| [M+Na]⁺ | 227.99534 |

| [M+K]⁺ | 243.96928 |

| [M+NH₄]⁺ | 223.03994 |

| [M-H]⁻ | 203.99884 |

X-ray Diffraction Analysis

X-ray diffraction analysis performed on a single crystal of a compound provides definitive information about its three-dimensional molecular structure, including precise bond lengths, bond angles, and crystal packing arrangement. For this compound, this technique would unambiguously confirm the connectivity of atoms and the stereochemistry of the chiral center.

While specific crystallographic data for this compound is not widely published, analysis of a closely related isomer, 1-(4-amino-3,5-dichlorophenyl)ethanol, demonstrates the power of this technique. nih.gov For the target compound, X-ray analysis would determine the conformation of the ethanol (B145695) side chain relative to the dichlorophenyl ring and reveal intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups, which dictate the packing of molecules in the solid state.

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are indispensable for separating this compound from impurities and for its precise quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) and its Variants (e.g., HPLC-Electrochemical Detection)

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and quantifying this compound. A reversed-phase HPLC method would typically be employed for this analysis.

A standard method would likely utilize a C18 stationary phase column. The mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The separation is achieved by adjusting the gradient or isocratic ratio of the organic solvent, which controls the retention time of the compound. Detection is commonly performed using a UV detector, as the dichlorophenyl ring possesses a strong chromophore.

For enhanced sensitivity and selectivity, especially in complex biological samples, HPLC coupled with electrochemical detection (HPLC-ED) can be utilized. The amino group on the molecule can be electrochemically oxidized, allowing for detection at very low concentrations. This approach offers a significant advantage in trace analysis over less sensitive methods.

Table 3: Representative HPLC Method Parameters A typical, non-validated method for analysis.

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Elution | Gradient or Isocratic (e.g., 60:40 A:B) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~220 nm or Electrochemical Detection |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for qualitative analysis, purity assessment, and monitoring the progress of chemical reactions. For this compound, TLC is typically performed on silica (B1680970) gel plates (stationary phase).

The mobile phase, or eluent, is a crucial component for achieving separation. A solvent system with intermediate polarity, such as a mixture of a nonpolar solvent like hexane (B92381) or dichloromethane (B109758) and a polar solvent like ethyl acetate (B1210297) or methanol, would be effective. The relative polarity of the mobile phase can be adjusted to optimize the separation and achieve a suitable retardation factor (Rf value). For instance, in the synthesis of a structural isomer, a mobile phase of n-hexane/ethyl acetate (8:1) was used to monitor the reaction progress. nih.gov After developing the plate, the compound spot can be visualized under UV light or by staining with a suitable reagent like ninhydrin, which reacts with the primary amino group to produce a colored spot. The Rf value, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property under specific TLC conditions.

Development and Validation of Analytical Methods for Biological Matrices

Following a comprehensive search of scientific literature, it has been determined that specific, validated analytical methods for the quantification of this compound in biological matrices such as tissue and fluid samples have not been published in publicly accessible research. While general methodologies for the analysis of similar amino alcohol compounds in biological samples exist, detailed protocols, including specific sample preparation techniques, chromatographic conditions, mass spectrometric parameters, and comprehensive validation data (e.g., limit of detection, limit of quantification, accuracy, and precision) for this compound are not available.

The development and validation of such analytical methods are crucial for pharmacokinetic, toxicokinetic, and metabolism studies. The process typically involves the use of advanced analytical techniques like high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS). This combination offers high selectivity and sensitivity, which are essential for accurately measuring low concentrations of a target analyte in complex biological matrices.

The validation of these methods would be performed in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This ensures the reliability, reproducibility, and accuracy of the obtained data.

Quantification in Tissue and Fluid Samples

The quantification of this compound in biological tissues and fluids, such as blood, plasma, urine, and various tissue homogenates, would necessitate a robust analytical method. The development of such a method would involve several key steps:

Sample Preparation: To begin, an efficient extraction of the analyte from the complex biological matrix is required. This is a critical step to remove interfering substances like proteins, lipids, and salts. Common techniques that would be explored include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of technique would depend on the physicochemical properties of this compound and the nature of the biological matrix. An internal standard, a compound structurally similar to the analyte, would be added at the beginning of the sample preparation process to ensure accuracy and precision.

Chromatographic Separation: Following extraction, the analyte would be separated from any remaining matrix components using chromatography. Reversed-phase HPLC or UHPLC is a common choice for compounds of this nature. The selection of the analytical column, mobile phase composition (including organic modifiers and additives), flow rate, and column temperature would be optimized to achieve a sharp, symmetrical peak for the analyte, with adequate separation from any potential interferences.

Mass Spectrometric Detection: For sensitive and selective detection, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would typically be employed. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard. The optimization of mass spectrometer parameters, such as ionization source settings (e.g., electrospray ionization - ESI), collision energy, and declustering potential, is essential to maximize the signal intensity and ensure specificity.

Without specific published research, a hypothetical data table for a developed LC-MS/MS method cannot be provided.

Sensitivity and Specificity Considerations

For any bioanalytical method, sensitivity and specificity are paramount to ensure the reliability of the results.

Sensitivity: The sensitivity of a method is defined by its lower limit of quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. The LLOQ is crucial for studies where low concentrations of the compound are expected. Achieving a low LLOQ would depend on the efficiency of the sample extraction, the performance of the chromatographic system, and the sensitivity of the mass spectrometer. The limit of detection (LOD), the lowest concentration of analyte that can be reliably distinguished from background noise, would also be determined.

Specificity and Selectivity: Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, and concomitant medications. In LC-MS/MS methods, specificity is primarily achieved through the unique MRM transition of the analyte. To validate specificity, blank samples from multiple sources would be analyzed to ensure no significant interference at the retention time of the analyte. Additionally, samples would be tested for potential interference from structurally related compounds.

Given the absence of published data, a table summarizing the sensitivity and specificity parameters for a validated method for this compound cannot be generated. The development of such a method would require empirical investigation and validation according to established regulatory guidelines.

Future Research Directions and Translational Perspectives for 2 Amino 1 3,5 Dichlorophenyl Ethanol

Emerging Research Areas and Unexplored Biological Targets

The core structure of 2-Amino-1-(3,5-dichlorophenyl)ethanol is related to various classes of compounds that have demonstrated significant bioactivity, suggesting several promising avenues for future investigation. Research into analogous structures has revealed potential applications, primarily in oncology.

Derivatives containing dichlorophenyl groups have been identified as potential lead compounds for developing new anticancer agents. nih.gov Specifically, amino alcohol acrylonitriles and dichlorophenylacrylonitriles have shown broad-spectrum cytotoxicity against a range of human cancer cell lines. nih.gov Some of these compounds exhibit tumor-specific activity, with selectivity noted for lung, colorectal, and breast cancers. nih.gov

Further exploration of biological targets is warranted. For instance, compounds with a dichlorophenylamino moiety have been designed and synthesized to target cyclin-dependent kinase 2 (CDK2), showing potential for anti-breast cancer and anti-inflammatory applications. mdpi.com Another critical area involves the anti-apoptotic protein Bcl-2, a well-established therapeutic target in cancer. plos.orgnih.gov Novel 2-amino-chromene-3-carbonitriles, which share structural similarities with the amino-aryl scaffold, have shown cytotoxic effects in acute myeloid leukemia (AML) cell lines by targeting Bcl-2. plos.orgnih.gov The mechanism of action for some related dichlorophenyl compounds has been linked to activity as Aryl hydrocarbon receptor (AhR) ligands and activation of the CYP1A1 enzyme, which can induce cell death through bioactivation, particularly in breast cancer cells. nih.gov These findings suggest that the this compound scaffold could be systematically investigated for activity against these and other unexplored targets.

| Potential Biological Target | Related Compound Class | Observed Biological Activity | Reference |

|---|---|---|---|

| Bcl-2 | 2-Amino-chromene-3-carbonitriles | Cytotoxicity in AML cells, induction of apoptosis. | plos.orgnih.gov |

| Cyclin-Dependent Kinase 2 (CDK2) | 3-{[(2,3-Dichlorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione derivatives | In vitro anti-breast cancer and anti-inflammatory activity. | mdpi.com |

| Aryl Hydrocarbon Receptor (AhR) | Dichlorophenylacrylonitriles | CYP1A1 activation, potential for bioactivation-induced cell death in breast cancer. | nih.gov |

Advanced Synthetic Methodologies for Enhanced Selectivity and Yield

The synthesis of amino alcohols is a cornerstone of pharmaceutical chemistry due to their prevalence in bioactive molecules. chemrxiv.org Traditional synthetic routes to compounds like 1-(4-amino-3,5-dichlorophenyl)ethanol often involve the straightforward reduction of the corresponding ketone with reagents such as sodium borohydride (B1222165). nih.gov While effective, these methods may lack the stereochemical control essential for producing specific enantiomers, which can have vastly different pharmacological profiles.

Modern synthetic chemistry offers more sophisticated and efficient alternatives. A significant advancement is the development of enantioselective methods, such as chemoselective electrocatalytic radical cross-couplings. chemrxiv.orgnih.gov This streamlined approach utilizes a serine-derived chiral carboxylic acid in stereoselective electrocatalytic transformations to produce enantiopure amino alcohols efficiently. nih.gov This radical-based method is both modular and general, allowing for the stereoselective and chemoselective synthesis of a wide array of substituted amino alcohols while avoiding the extensive use of protecting groups that complicates traditional syntheses. chemrxiv.orgnih.gov The robustness and scalability of this electrocatalytic method have been demonstrated in large-scale flow reactions, highlighting its industrial applicability. nih.gov

Other advanced strategies that could be applied to the synthesis of this compound derivatives include:

Microwave-assisted synthesis: This technique can accelerate reaction times and improve yields for multi-component reactions, as demonstrated in the synthesis of related heterocyclic compounds. mdpi.com

One-pot, multi-component reactions: These methods improve efficiency by combining several synthetic steps into a single operation, reducing waste and purification efforts. mdpi.com

Asymmetric catalysis: The use of chiral catalysts to guide the stereochemical outcome of a reaction is a powerful tool for producing single-enantiomer products, a key consideration in modern drug development. curtin.edu.au

| Synthetic Approach | Key Features | Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| Traditional Reduction | Reduction of a ketone precursor (e.g., with NaBH4). | Simple, well-established procedure. | nih.gov |

| Electrocatalytic Radical Cross-Coupling | Uses a serine-derived chiral starting material; stereoselective and chemoselective. | Provides high enantiomeric purity, avoids extensive protecting groups, modular, and scalable. | chemrxiv.orgnih.gov |

| Microwave-Assisted Synthesis | Uses microwave irradiation to heat reactions. | Accelerated reaction rates, potentially higher yields. | mdpi.com |

Integration of Computational and Experimental Approaches in Drug Discovery

The synergy between computational modeling and experimental validation is accelerating the drug discovery process. For scaffolds related to this compound, this integrated approach has already proven fruitful. In silico techniques such as molecular docking and Density Functional Theory (DFT) studies are being used to predict how these molecules interact with biological targets, rationalize structure-activity relationships (SAR), and guide the design of more potent and selective analogs.

A prime example is the study of 2-amino-chromene-3-carbonitriles as Bcl-2 inhibitors. plos.orgnih.gov After synthesizing and identifying a bioactive compound through experimental screening, molecular docking was used to analyze its interaction with the Bcl-2 protein. plos.org The analysis revealed that the compound binds to a critical "P2 hot spot" on the protein surface, sharing a binding motif with a known clinical candidate, navitoclax. plos.orgnih.gov This computational insight provided a clear hypothesis for the compound's mechanism of action.

Similarly, docking studies were employed to understand the inhibitory activity of a dichlorophenylamino derivative against CDK2, providing insights into its anticancer potential. mdpi.com These computational predictions, combined with experimental data from X-ray crystallography and biological assays, create a powerful feedback loop for iterative drug design and optimization. mdpi.com This dual approach minimizes the costly and time-consuming process of synthesizing and testing large numbers of compounds, focusing resources on molecules with the highest probability of success.

Potential for Novel Therapeutic Lead Identification within the this compound Class